molecular formula C17H11Cl3N2S B2974019 5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine CAS No. 344281-75-0

5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine

Cat. No. B2974019
CAS RN: 344281-75-0
M. Wt: 381.7
InChI Key: KGZWWYBJBBBUOE-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The dichlorobenzyl component suggests the presence of a benzyl group (C6H5CH2) with two chlorine substitutions .


Molecular Structure Analysis

The molecular structure would likely consist of a pyrimidine ring substituted at position 5 with a 4-chlorophenyl group and at position 2 with a (3,4-dichlorobenzyl)sulfanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these characteristics .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that include pyrimidine derivatives work by interfering with DNA and RNA synthesis, as pyrimidine is a component of these nucleic acids .

Safety and Hazards

As with any chemical compound, handling “5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine” would likely require proper safety precautions. This could include wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions would largely depend on the properties and potential applications of this compound. If it shows promise in medical or industrial applications, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .

properties

IUPAC Name

5-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2S/c18-14-4-2-12(3-5-14)13-8-21-17(22-9-13)23-10-11-1-6-15(19)16(20)7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZWWYBJBBBUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine

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